![molecular formula C13H11NO3S B2387897 4-Methyl-3-[(thiophen-2-ylcarbonyl)amino]benzoic acid CAS No. 313260-44-5](/img/structure/B2387897.png)
4-Methyl-3-[(thiophen-2-ylcarbonyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11NO2S/c14-12(15)10-1-3-11(4-2-10)13-7-9-5-6-16-8-9/h1-6,8,13H,7H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Characterization
4-Methyl-3-[(thiophen-2-ylcarbonyl)amino]benzoic acid and its derivatives have been synthesized for various applications. For instance, a study by Ermiş (2018) focused on the synthesis of a new Schiff base derivative containing a thiophene ring and N, O donor groups, highlighting its potential for applications in organic semiconductors and other fields. The compound was characterized by UV–Vis., FTIR, 1H and 13C NMR spectroscopy, along with Density Functional Theory (DFT) calculations to examine its molecular vibrations, optimized geometric structure, vibrational frequencies, and spectroscopic parameters (Ermiş, 2018).
Antimicrobial and Antifungal Activity
Another area of research involves evaluating the antimicrobial and antifungal activities of derivatives. A study conducted by Bhat et al. (2015) reported the microwave-assisted synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates showing significant in vitro activity against various bacterial and fungal strains. This study highlights the potential use of these compounds in developing new antimicrobial agents (Bhat, Shalla, & Dongre, 2015).
Organic Light Emitting Diodes (OLEDs)
In the field of electronics, Kurt et al. (2011) synthesized and characterized 4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid for its application in organic light-emitting devices. The study focused on the Raman spectroscopic investigation of the compound, indicating its potential as a self-assembly monolayer material to improve the performance of OLED devices (Kurt, Okur, Demic, Karpagam, & Sundaraganesan, 2011).
Liquid Crystal Research
Research into liquid crystals also features the use of thiophene derivatives. Gude et al. (2013) designed and synthesized a new family of four-ring achiral bent-core compounds derived from 2-methyl 3-amino benzoic acid, showcasing the compounds' wide-range enantiotropic nematic phase and the role of a highly polar cyano-group in influencing liquid crystal behavior (Gude, Upadhyaya, Mohiuddin, & Nandiraju, 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Thiophene derivatives, including 4-Methyl-3-[(thiophen-2-ylcarbonyl)amino]benzoic acid, have diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Eigenschaften
IUPAC Name |
4-methyl-3-(thiophene-2-carbonylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c1-8-4-5-9(13(16)17)7-10(8)14-12(15)11-3-2-6-18-11/h2-7H,1H3,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUFFVMRPBNBPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2387815.png)
![2-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2387816.png)
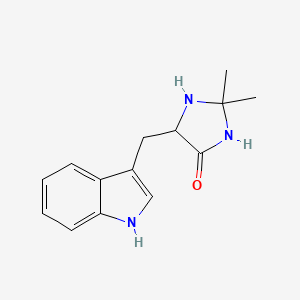
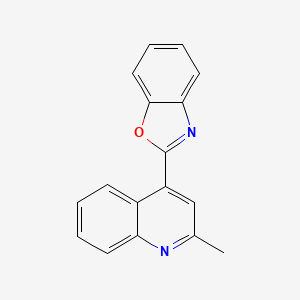
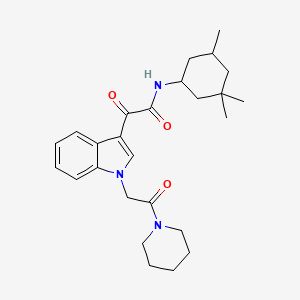
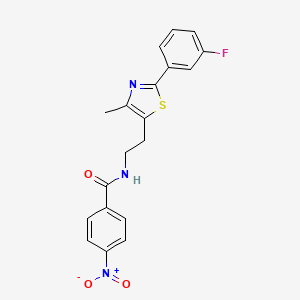
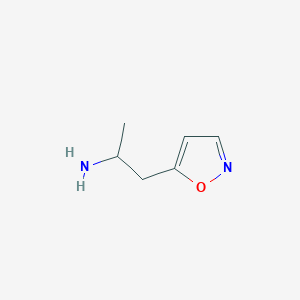

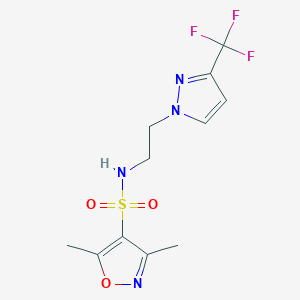
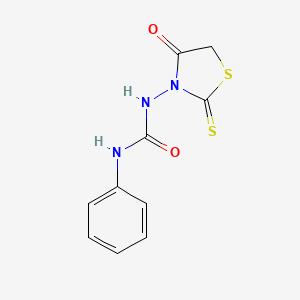
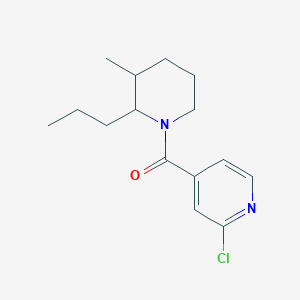
![3-(1H-indol-3-yl)-2-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)propanoic acid](/img/structure/B2387834.png)
![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2387837.png)